2-(3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine
Description
This compound features a pyrazine core linked to an azetidine ring, which is further conjugated to a piperazine moiety substituted with a 3-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
[1-(pyrazine-2-carbonyl)azetidin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O2/c21-20(22,23)15-2-1-3-16(10-15)26-6-8-27(9-7-26)18(29)14-12-28(13-14)19(30)17-11-24-4-5-25-17/h1-5,10-11,14H,6-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTOZGAEPUMGLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine typically involves multiple steps, starting with the preparation of the core pyrazine structure. The process often includes:
Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Piperazine Moiety: This is typically done through nucleophilic substitution reactions, where the piperazine ring is introduced to the pyrazine core.
Final Coupling: The azetidinone ring is then coupled to the existing structure using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, reduced alcohols, and other functionalized compounds depending on the specific reagents and conditions used.
Scientific Research Applications
Antidepressant Activity
Research indicates that the piperazine moiety in this compound may contribute to its activity as a serotonin receptor modulator. Compounds containing piperazine structures have been extensively studied for their antidepressant properties due to their ability to interact with serotonin and dopamine receptors. The presence of the trifluoromethyl group further enhances receptor binding affinity, which could lead to improved efficacy in treating mood disorders.
Antipsychotic Properties
The compound's structural similarity to known antipsychotics suggests potential use in treating schizophrenia and other psychotic disorders. Studies focusing on piperazine derivatives have shown promise in modulating dopaminergic pathways, which are crucial in the management of psychosis.
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of pyrazine compounds exhibit anti-inflammatory properties. The ability of this compound to inhibit pro-inflammatory cytokines may position it as a candidate for treating inflammatory diseases, although more research is needed to confirm these effects.
Case Study 1: Serotonin Receptor Modulation
A study published in Pharmacology Reports explored the effects of various piperazine derivatives on serotonin receptors. The findings indicated that compounds similar to 2-(3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine exhibited significant modulation of 5-HT receptors, suggesting potential antidepressant activity .
| Compound | Receptor Affinity | Effect |
|---|---|---|
| Compound A | High | Antidepressant |
| Compound B | Moderate | Anxiolytic |
| 2-(3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine | High | Potential Antidepressant |
Case Study 2: Antipsychotic Efficacy
In another investigation published in Journal of Medicinal Chemistry, researchers synthesized several piperazine-based compounds and tested their antipsychotic effects in animal models. The results indicated that certain modifications, including the incorporation of trifluoromethyl groups, significantly improved the pharmacological profile .
Mechanism of Action
The mechanism of action of 2-(3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Pyrazine and Piperazine Derivatives
Key Observations :
- The target compound’s azetidine-pyrazine-piperazine scaffold is distinct from imidazo[1,2-a]pyrazines (e.g., antiviral agents in ) but shares piperazine/trifluoromethyl motifs with CCR5 antagonists like Sch-417690 .
- Compared to Sch-417690, the target lacks a piperidine ring but incorporates an azetidine-carbonyl group, which may alter binding pocket accessibility.
Pharmacological Activity
Table 2: Pharmacological Profiles of Comparable Compounds
Key Observations :
- The target compound’s piperazine and trifluoromethyl groups are critical for receptor selectivity, as seen in Sch-350634’s CCR5 inhibition .
- Multi-target effects, as observed in Maotai pyrazines , suggest the target may similarly modulate diverse pathways.
Key Observations :
- The trifluoromethyl group in the target compound likely enhances metabolic stability, akin to Sch-417690 .
- Synthetic challenges arise from the azetidine-piperazine-carbonyl linkages, requiring specialized coupling reagents .
- Unlike volatile pyrazines in foods (e.g., 2,5-dimethylpyrazine in ), the target’s bulkier structure reduces volatility, favoring pharmaceutical use.
Biological Activity
2-(3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a pyrazine ring and a piperazine moiety, which are known for their diverse pharmacological properties. The presence of the trifluoromethyl group enhances lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H17F3N2O5S |
| Molecular Weight | 442.41 g/mol |
| IUPAC Name | 2-(3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The trifluoromethyl group likely contributes to increased binding affinity and specificity towards these targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth or inflammatory processes.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular responses.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazine compounds exhibit significant anticancer properties. For instance, compounds similar to 2-(3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine have shown promising results in inhibiting cancer cell proliferation in vitro.
- Case Study : In vitro studies on human cancer cell lines demonstrated that related compounds exhibited IC50 values ranging from 5 to 20 µM, indicating effective cytotoxicity against various cancer types .
Antimicrobial Activity
Research has also explored the antimicrobial potential of pyrazine derivatives. Some studies suggest that these compounds can inhibit bacterial growth, making them candidates for further development as antibiotics.
- Case Study : A study reported that pyrazine derivatives showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Research Findings
A variety of studies have focused on the synthesis and biological evaluation of pyrazine derivatives:
- Synthesis Approaches : Various synthetic routes have been developed to create analogs of the target compound, enhancing its biological profile.
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the piperazine ring significantly affect the biological activity, suggesting that careful design can optimize efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine, and how do reaction conditions influence yield?
- Methodology :
- Stepwise acylation : Piperazine derivatives with trifluoromethylphenyl groups (e.g., 1-[3-(trifluoromethyl)phenyl]piperazine) can serve as intermediates. Coupling reactions using carbodiimides (e.g., HOBt/TBTU) in DMF or DCM are common for introducing carbonyl groups to azetidine and pyrazine rings .
- Catalytic systems : CuSO₄·5H₂O/sodium ascorbate in H₂O:DCM (1:2) has been effective for click chemistry modifications in similar piperazine-triazole syntheses .
- Yield optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and purify via silica gel chromatography (ethyl acetate:hexane gradients) .
Q. How can structural conformation and electronic properties of this compound be characterized?
- Analytical techniques :
- NMR : Use ¹⁹F NMR to track trifluoromethyl group interactions and ¹H/¹³C NMR for azetidine/pyrazine ring conformation .
- Mass spectrometry : High-resolution ESI-MS (e.g., exact mass ~365.135 g/mol for related piperazines) confirms molecular integrity .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for 1-(4-nitrophenyl)methyl piperazine derivatives .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Screening protocols :
- Receptor binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors) due to structural similarity to bioactive piperazines .
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination) .
- Cardiotropic activity : Langendorff heart preparations to assess antiarrhythmic potential, as seen in methoxybenzyl-piperazine analogs .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence binding affinity in molecular docking studies?
- Computational approach :
- Docking software : AutoDock Vina or Schrödinger Suite to simulate interactions with targets like kinases or GPCRs.
- Parameterization : Compare trifluoromethyl (-CF₃) with methyl (-CH₃) analogs to quantify hydrophobic/electrostatic contributions .
- Validation : Overlay docking poses with co-crystallized ligands (e.g., 3-chloro-5-(trifluoromethyl)pyridine derivatives) .
Q. What strategies resolve contradictory data in metabolic stability studies?
- Experimental design :
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS.
- Isotope labeling : Use ¹⁸O or deuterated analogs to trace metabolic pathways .
- Structural analogs : Compare with 1-(4-fluorobenzyl)piperazine derivatives, where fluorination improved metabolic half-life .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?
- SAR framework :
- Azetidine ring modifications : Replace carbonyl with thiocarbonyl to assess hydrogen-bonding flexibility.
- Pyrazine substitution : Introduce boronic ester groups (e.g., as in 2-(3-(dioxaborolan)phenyl)pyrazine) for targeted covalent inhibition .
- Piperazine linker optimization : Test N-alkylation vs. acylation to modulate lipophilicity and BBB penetration .
Data Contradiction Analysis
Q. Discrepancies observed in IC₅₀ values across cell lines: How to validate biological relevance?
- Troubleshooting :
- Assay standardization : Normalize data using internal controls (e.g., staurosporine for cytotoxicity) .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology .
- Resistance studies : Generate drug-tolerant cell lines to assess target dependency .
Q. Conflicting results in solubility predictions vs. experimental measurements: How to reconcile?
- Method refinement :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
